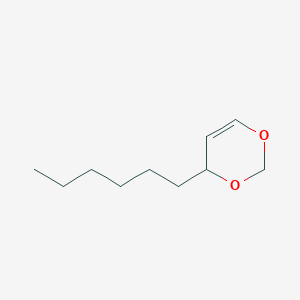

4-Hexyl-2H,4H-1,3-dioxine

Description

Structure

3D Structure

Properties

CAS No. |

112596-79-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-hexyl-4H-1,3-dioxine |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h7-8,10H,2-6,9H2,1H3 |

InChI Key |

RUYPCRGOWSGQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C=COCO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Dioxines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Cyclic Acetals

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For cyclic systems like 1,3-dioxines, NMR is crucial for establishing stereochemistry and conformational preferences.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 4-Hexyl-2H,4H-1,3-dioxine, the protons on the heterocyclic ring and the hexyl substituent will exhibit characteristic chemical shifts and splitting patterns.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, similar to cyclohexane, leading to distinct signals for axial and equatorial protons. thieme-connect.de The hexyl group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. This orientation influences the chemical shifts of the ring protons. The protons at the C2 position (the acetal (B89532) protons) are diastereotopic and typically appear as two distinct signals in the range of 4.5-5.0 ppm. The protons at C4, C5, and C6 also show complex splitting patterns due to geminal and vicinal coupling. The protons of the hexyl chain will appear in the upfield region (approx. 0.8-1.6 ppm), with the terminal methyl group showing a characteristic triplet.

Expected ¹H NMR Spectral Data for this compound

This table presents predicted data based on the analysis of the parent 1,3-dioxane and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (axial & equatorial) | 4.5 - 5.0 | d (doublet) or ABq (AB quartet) |

| H-4 (methine) | 3.8 - 4.2 | m (multiplet) |

| H-5 (axial & equatorial) | 1.3 - 2.0 | m (multiplet) |

| H-6 (axial & equatorial) | 3.7 - 4.1 | m (multiplet) |

| Hexyl -CH₂- (alpha to ring) | 1.4 - 1.6 | m (multiplet) |

| Hexyl -(CH₂)₄- | 1.2 - 1.4 | m (multiplet) |

| Hexyl -CH₃ | 0.8 - 0.9 | t (triplet) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons. For the parent 1,3-dioxane, three distinct signals are observed corresponding to the C2, C4/C6, and C5 positions. docbrown.info

In this compound, the substitution at C4 removes the molecule's symmetry, resulting in unique signals for C4 and C6. The C2 carbon, situated between two oxygen atoms, is the most deshielded and appears furthest downfield (typically 90-100 ppm). docbrown.info The other ring carbons, C4, C5, and C6, will resonate at intermediate chemical shifts. The six carbons of the hexyl chain will appear in the upfield aliphatic region (approx. 14-40 ppm).

Expected ¹³C NMR Spectral Data for this compound

This table presents predicted data based on the analysis of 4-methyl-1,3-dioxane and other substituted dioxanes. docbrown.infochemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 93 - 95 |

| C-4 | 75 - 78 |

| C-5 | 25 - 30 |

| C-6 | 65 - 68 |

| Hexyl C-1' | 35 - 38 |

| Hexyl C-2' | 28 - 31 |

| Hexyl C-3' | 25 - 27 |

| Hexyl C-4' | 31 - 33 |

| Hexyl C-5' | 22 - 24 |

| Hexyl C-6' | 13 - 15 |

When 1D NMR spectra are complex, 2D NMR experiments are employed to resolve overlapping signals and establish definitive structural connections.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). A COSY spectrum of this compound would show cross-peaks connecting H-4 to the protons on C5 and the alpha-CH₂ of the hexyl group. It would also map the entire spin system of the hexyl chain and the H-5/H-6 protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. For example, the proton signal assigned to H-4 would show a cross-peak to the carbon signal assigned to C-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for connecting different parts of the molecule and assigning quaternary carbons. For instance, the acetal protons at H-2 would show correlations to both C-4 and C-6, confirming the ring structure. The protons on the alpha-CH₂ of the hexyl group would show a correlation to C-4 of the ring.

The 1,3-dioxane ring is not static; it undergoes rapid conformational inversion (ring-flipping) at room temperature. In this process, the chair conformation in which the hexyl group is equatorial inverts to a chair conformation where it would be axial. Due to the steric bulk of the hexyl group, the equatorial conformation is strongly favored.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. auremn.org.br

At room temperature, the rapid inversion averages the signals for the axial and equatorial protons at positions C2, C5, and C6.

As the temperature is lowered, the rate of ring inversion slows down. This causes the NMR signals for the conformationally mobile protons to broaden.

Below a certain temperature, known as the coalescence temperature, the inversion becomes slow on the NMR timescale. At this point, the single averaged signal for a pair of axial/equatorial protons splits into two distinct signals, one for each distinct environment.

By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational stability of the this compound ring.

While the previously described techniques analyze molecules in solution, Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. This is crucial as the conformation and packing of molecules can differ significantly between the solution and solid phases.

For this compound, SSNMR could:

Identify Polymorphs: Determine if the compound exists in different crystalline forms (polymorphs), which may have different physical properties.

Characterize Molecular Packing: Provide information about intermolecular interactions and how the molecules are arranged in the crystal lattice.

Determine Solid-State Conformation: Confirm the preferred conformation of the dioxane ring and the orientation of the hexyl substituent in the solid state without the need for a single crystal suitable for X-ray diffraction.

Probe Dynamics: Analyze molecular motions, such as the rotation of the hexyl chain, within the solid matrix.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Dioxine Systems

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the numerous CH₂ and CH₃ groups in the hexyl chain and the dioxane ring. docbrown.info

C-O-C Stretching: The most prominent features for a 1,3-dioxane are the strong, characteristic C-O-C (acetal) stretching bands. These typically appear in the fingerprint region, between 1000 and 1200 cm⁻¹. Multiple bands are often observed due to symmetric and asymmetric stretching modes of the two C-O bonds. docbrown.info

CH₂ Bending: Absorptions around 1470-1450 cm⁻¹ correspond to the scissoring (bending) vibrations of the CH₂ groups. docbrown.info

The absence of a strong, broad band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a sharp, strong band around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, indicating the successful formation of the cyclic acetal. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2970 | C-H Asymmetric Stretch (CH₃) | Strong |

| 2860 - 2880 | C-H Symmetric Stretch (CH₃) | Medium |

| 2920 - 2940 | C-H Asymmetric Stretch (CH₂) | Strong |

| 2850 - 2870 | C-H Symmetric Stretch (CH₂) | Medium |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium |

| 1000 - 1200 | C-O-C Stretch (Acetal) | Strong, Multiple Bands |

Identification of Functional Groups and Fingerprint Region Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to its aliphatic and ether components. The primary functional groups are the C-H bonds of the hexyl chain and the dioxine ring, and the C-O-C ether linkages of the heterocyclic ring.

The high-frequency region of the IR spectrum is dominated by C-H stretching vibrations. The numerous sp³-hybridized C-H bonds in the hexyl group and the dioxine ring are expected to produce strong, sharp absorption bands in the 2850-3000 cm⁻¹ range.

The key functional group for the 1,3-dioxine ring is the cyclic ether. Saturated cyclic ethers exhibit characteristic C-O stretching vibrations. docbrown.info Based on the parent compound, 1,3-dioxane, strong and distinct bands corresponding to the symmetric and asymmetric C-O-C stretching vibrations are predicted to appear in the 1000-1200 cm⁻¹ region. docbrown.infolibretexts.org The presence of these strong bands, coupled with the absence of absorptions for hydroxyl (-OH) or carbonyl (C=O) groups, is a strong indicator of the ether functionality.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2850-3000 | C-H (sp³) | Stretching | Strong |

| 1450-1470 | C-H (CH₂) | Bending (Scissoring) | Medium |

| 1370-1380 | C-H (CH₃) | Bending (Symmetric) | Medium-Weak |

Mass Spectrometry (MS) in Molecular Structure Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₀H₂₀O₂. Using the precise masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the monoisotopic mass can be calculated with high precision.

The theoretical monoisotopic mass of C₁₀H₂₀O₂ is 172.14633 g/mol . epa.gov An experimental determination of this exact mass via HRMS would confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions (e.g., C₉H₁₆O₃ or C₁₁H₂₄O). This capability is crucial for the unambiguous identification of the compound. youtube.com

Fragmentation Patterns and Mechanistic Interpretation

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, the fragmentation is predicted to be directed by the ether functional groups and the aliphatic side chain.

Key fragmentation mechanisms for ethers include alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org

Alpha-Cleavage: The most probable fragmentation pathway is the cleavage of the bond between the C4 of the dioxine ring and the hexyl group. This would result in the loss of a hexyl radical (•C₆H₁₃) and the formation of a stable, resonance-stabilized cation at m/z 87 . This fragment is often the base peak in the mass spectra of similar 1,3-dioxane derivatives.

Loss of an H atom: Cleavage of a C-H bond can lead to the formation of an [M-1]⁺ ion at m/z 171 .

Hexyl Chain Fragmentation: The aliphatic hexyl group can fragment through the sequential loss of alkyl radicals, leading to a characteristic series of cluster ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Ring Fragmentation: The dioxine ring itself can undergo cleavage. Based on the fragmentation of 1,3-dioxane, this can involve complex rearrangements and the loss of small neutral molecules like formaldehyde (B43269) (CH₂O, 30 u) or ethylene (C₂H₄, 28 u), leading to various smaller fragment ions. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [C₁₀H₁₉O₂]⁺ | Loss of H radical from M⁺˙ |

| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage; loss of hexyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation from hexyl chain |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. This technique is routinely used for the analysis of aliphatic ethers and other components in complex organic mixtures. nih.govbvsalud.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally employed for compounds that are non-volatile, thermally unstable, or highly polar. Given that this compound is a relatively volatile and non-polar aliphatic compound, GC-MS is the more appropriate and commonly used hyphenated technique for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This phenomenon is primarily observed in molecules containing π-electrons and non-bonding electrons that form a chromophore, such as conjugated double bonds, aromatic systems, or carbonyl groups.

This compound is a saturated aliphatic ether. Its structure consists solely of sigma (σ) bonds (C-C, C-H, C-O) and non-bonding electron pairs on the oxygen atoms. The energy required to excite electrons in these types of bonds is very high and falls in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. britannica.com Therefore, this compound is not expected to exhibit any significant absorbance in the 200-800 nm region and would be considered transparent in a UV-Vis spectrum.

Advanced Analytical Method Development

The development of advanced analytical methods is typically driven by the need to detect and quantify substances at very low concentrations (trace analysis) or in highly complex matrices like environmental or biological samples. e-bookshelf.degreyhoundchrom.com While this compound is not a widely monitored environmental pollutant, the principles of advanced method development would apply if its trace analysis were required.

Such development would focus on several key areas:

Sample Preparation: Optimizing extraction and concentration techniques, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), to isolate the target analyte from the sample matrix and pre-concentrate it to levels detectable by the instrument.

High-Sensitivity Instrumentation: Employing advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS). researchgate.net In GC-MS/MS, the first mass spectrometer selects the molecular ion of the target compound, which is then fragmented, and the second mass spectrometer detects a specific fragment ion. This process, known as selected reaction monitoring (SRM), drastically reduces background noise and chemical interference, significantly improving sensitivity and selectivity.

High-Resolution Analysis: As previously mentioned, the use of HRMS provides high specificity, which is a cornerstone of advanced methods for confirming the presence of a compound at trace levels by verifying its elemental composition. researchgate.net

These strategies enable the development of robust and reliable methods for the quantification of specific organic compounds at parts-per-billion (ppb) or even lower concentrations.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₂₀O₂ |

| 1,3-Dioxane | C₄H₈O₂ |

| Dibutyl ether | C₈H₁₈O |

| Formaldehyde | CH₂O |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C4 position of this compound means it can exist as a pair of enantiomers. These non-superimposable mirror images often exhibit different biological activities, making their separation and quantification essential. Chiral chromatography is the cornerstone technique for determining the enantiomeric excess (ee) of such chiral compounds. gcms.cz

Enantiomers possess identical physical properties in an achiral environment, which precludes their separation by standard chromatographic methods. Chiral chromatography overcomes this by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for this purpose. gcms.czheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for the enantioseparation of cyclic acetals and ketals, including derivatives structurally related to 1,3-dioxines. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating 1,3-dioxolane (B20135) derivatives, which share a similar core structure. nih.gov For instance, amylose-based columns have been successfully employed in the chiral separation of 1,3-dioxolanes using supercritical fluid chromatography, a technique closely related to HPLC. nih.gov

The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers. The ee is calculated using the formula:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Detectors commonly used in chiral HPLC include standard UV/Vis or fluorescence detectors. heraldopenaccess.usuma.es For more complex analyses or when reference standards are unavailable, chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) can be coupled with HPLC. heraldopenaccess.usuma.es These detectors provide additional information on the stereochemistry of the eluted enantiomers.

Research Findings on Chiral Separation of Related Heterocycles

| Compound Class | Chromatographic Method | Chiral Stationary Phase (CSP) | Key Finding |

| 1,3-Dioxolane Derivatives | Supercritical Fluid Chromatography (SFC) | Amylose-based | The choice of organic modifier in the mobile phase had the most significant impact on enantiomeric resolution. nih.gov |

| 1,3-Dioxolanes | High-Performance Liquid Chromatography (HPLC) | Chiralcel OD (Cellulose-based) | Effective in determining ee values greater than 99% for a series of newly synthesized chiral 1,3-dioxolanes. researchgate.net |

| General Chiral Compounds | Gas Chromatography (GC) | Derivatized Cyclodextrins | Capillary columns with alkylated beta-cyclodextrins provide robust enantiomeric separation for various compound classes. gcms.cz |

Gas Chromatography (GC):

For volatile 1,3-dioxine derivatives, chiral GC offers an alternative with high sensitivity. heraldopenaccess.us This technique utilizes capillary columns coated with a CSP, often a derivatized cyclodextrin mixed into a polysiloxane liquid stationary phase. gcms.cz The chiral cavities of the cyclodextrin molecules provide the necessary stereospecific interactions to resolve the enantiomers.

Integration of Artificial Intelligence (AI) in Spectroscopic Data Analysis and Structure Determination

AI in Nuclear Magnetic Resonance (NMR) Data Analysis:

Key applications of AI in NMR analysis include:

Chemical Shift Prediction: ML models can achieve high accuracy in predicting ¹³C and other nuclei chemical shifts, even with relatively small datasets. nih.gov

Automated Structure Verification: AI algorithms can compare experimental spectra with predicted spectra for a proposed structure to provide a probability score of its correctness.

Signal Detection and Denoising: Convolutional Neural Networks (CNNs) can be trained to accurately identify true peaks in NMR spectra while filtering out noise and artifacts, a process known as "peak picking". ethz.ch

Functional Group Identification: Decision trees and other classification algorithms can analyze spectral data to automatically identify the major functional groups present in a molecule.

AI in Mass Spectrometry (MS) and Data Fusion:

Examples of AI/ML Models in Spectroscopic Analysis

| AI/ML Model | Spectroscopic Technique | Application | Benefit |

| Graph Neural Networks | NMR | Chemical Shift Prediction | Achieves good prediction accuracy even with small amounts of training data. nih.gov |

| Decision Trees | NMR | Functional Group Classification | Provides a more accurate method for classifying organic compounds based on spectral features compared to hierarchical clustering. |

| Convolutional Neural Networks (CNNs) | NMR | Signal Detection (Peak Picking) | Automates the identification of true peaks versus artifacts in 2D and 3D NMR spectra. ethz.ch |

| Deep Learning Algorithms | Raman Spectroscopy | Feature Extraction | Automatically extracts relevant features, improving data modeling, classification, and regression tasks. azolifesciences.com |

Mechanistic Investigations and Reaction Pathways of 1,3 Dioxine Derivatives

Elucidation of Reaction Mechanisms in the Formation of 1,3-Dioxines

The synthesis of 1,3-dioxines, including derivatives like 4-Hexyl-2H,4H-1,3-dioxine, is most classically achieved through the condensation of a carbonyl compound with a 1,3-diol. thieme-connect.de This transformation is typically catalyzed by acid and proceeds via a well-understood acetalization mechanism.

The formation of a 1,3-dioxine ring from a carbonyl compound (an aldehyde or ketone) and a 1,3-diol is a reversible reaction that follows the general mechanism for acetal (B89532) formation. thieme-connect.de The process is driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus or by employing dehydrating agents. thieme-connect.detotal-synthesis.comorganic-chemistry.org The key mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation and Hemiacetal Formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.

Protonation of a Hydroxyl Group: The remaining hydroxyl group of the original diol moiety or the hydroxyl group on the former carbonyl carbon is protonated by the acid catalyst. In the context of ring formation, protonation of the hydroxyl group on the former carbonyl carbon is the productive pathway.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This elimination generates a highly reactive, resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the 1,3-diol backbone attacks the electrophilic carbocation in an intramolecular fashion. This ring-closing step forms the six-membered 1,3-dioxine ring.

Final Deprotonation: The protonated ether oxygen in the newly formed ring is deprotonated, regenerating the acid catalyst and yielding the final 1,3-dioxine product.

A variety of acid catalysts can be employed for this synthesis, with the choice often depending on the specific substrates and desired reaction conditions.

| Catalyst Type | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids (Sulfonic) | p-Toluenesulfonic acid (TsOH), Camphorsulfonic acid (CSA) | Reflux in benzene (B151609) or toluene (B28343) with azeotropic water removal | thieme-connect.deorganic-chemistry.org |

| Brønsted Acids (Inorganic) | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Often used in stoichiometric amounts or as concentrated solutions | thieme-connect.de |

| Lewis Acids | Zinc(II) chloride (ZnCl₂), Samarium(III) chloride (SmCl₃), Tungsten(VI) chloride (WCl₆) | Used in catalytic amounts, often under milder conditions | thieme-connect.de |

| Heterogeneous Catalysts | Acid-modified Montmorillonite K-10, Amberlyst 15 ion-exchange resin | Allows for easier catalyst removal and recycling | thieme-connect.deresearchgate.net |

The synthesis of the 1,3-dioxine ring system proceeds through several critical intermediates that dictate the reaction's progress and outcome.

Hemiacetal: The initial adduct formed between the carbonyl compound and one of the diol's hydroxyl groups is the hemiacetal. This species exists in equilibrium with the starting materials and subsequent intermediates. Its formation is a necessary prelude to the key water elimination step. total-synthesis.com

Oxocarbenium Ion: The resonance-stabilized oxocarbenium ion is arguably the most crucial intermediate. Its formation via dehydration of the hemiacetal is the rate-limiting step in many acetalization reactions. The stability and high electrophilicity of this cation drive the subsequent intramolecular ring-closing reaction, leading efficiently to the cyclic 1,3-dioxine structure. thieme-connect.de

Acylketenes: In alternative syntheses, particularly for 1,3-dioxin-4-one derivatives, formyl ketene (B1206846) has been proposed as a highly reactive intermediate. For instance, the reaction of formyl Meldrum's acid with a carbonyl compound at high temperatures is thought to proceed through the in-situ generation of formyl ketene, which then undergoes a [4+2] cycloaddition with the carbonyl compound to yield the 1,3-dioxin-4-one ring. google.com This highlights that different synthetic routes can involve distinct and highly reactive intermediates.

Reactivity of the 1,3-Dioxine Ring System

The 1,3-dioxine ring, being a cyclic acetal, possesses distinct reactivity patterns. It is generally stable under neutral and basic conditions but is susceptible to cleavage by acids. thieme-connect.deorganic-chemistry.org The presence of the double bond in 4H-1,3-dioxines introduces additional modes of reactivity not seen in the saturated 1,3-dioxane (B1201747) counterparts.

The vinyl ether moiety within the 4H-1,3-dioxine structure makes it a suitable substrate for ring-opening reactions, most notably retrocycloadditions.

Retro-Hetero-Diels-Alder Reaction: Substituted 4H-1,3-dioxins, including 4-alkyl derivatives, can undergo facile retro-hetero-Diels-Alder reactions upon heating or in the presence of a Lewis acid. psu.edu This process typically involves the cleavage of the ring to generate a transient acrolein derivative (an enone) and formaldehyde (B43269). This strategy has been utilized to generate stereodefined (Z)-2-acylenals, which can be trapped in subsequent cycloaddition reactions. psu.edu

Reductive Ring Opening: While more commonly studied in saturated 1,3-dioxanes, reductive ring-opening of the acetal function can lead to mono-protected 1,3-diols. Reagents such as diisobutylaluminium hydride (DIBAL-H) or combinations like lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) can cleave a C-O bond to yield a hydroxy ether. researchgate.net The regioselectivity of this opening is influenced by steric and electronic factors, as well as the coordinating ability of the Lewis acidic reagent. researchgate.net

Derivatization via Alkylation and Cyclization: The reactivity of the 1,3-dioxine ring can be harnessed for further functionalization. For example, 6-bromomethyl-4H-1,3-dioxin serves as a versatile building block. It can be used to alkylate various nucleophiles, and the resulting 6-alkyl-4H-1,3-dioxins can then undergo thermal retrocycloaddition to produce enones that participate in subsequent annulation reactions. nih.gov Similarly, 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones can be synthesized and subsequently cyclized to form 4-hydroxy-2-pyrones. nih.govresearchgate.net

| Reaction Type | Substrate Type | Conditions/Reagents | Products | Reference |

|---|---|---|---|---|

| Retro-Hetero-Diels-Alder | 5-Acyl-4-alkyl-4H-1,3-dioxins | Thermal (refluxing toluene) or Lewis Acid | (Z)-2-Acylenals and formaldehyde | psu.edu |

| Annulation Strategy | 6-Alkyl-4H-1,3-dioxins | Heat (retrocycloaddition) followed by nucleophilic addition | Bicyclic ketones (e.g., bicyclo[4.3.1]decan-3,10-diones) | nih.gov |

| Thermal Cyclization | 2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones | Heat | 6-Substituted 4-hydroxy-2-pyrones | nih.govresearchgate.net |

| Reductive Ring Opening | Benzylidene acetals (1,3-dioxane type) | DIBAL-H or LiAlH₄/AlCl₃ | Regioisomeric benzyl (B1604629) ethers of a 1,3-diol | researchgate.net |

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, aiming to modify molecular scaffolds without the need for pre-installed functional groups. acs.org While specific studies on the C-H activation of this compound are not widely reported, the principles of C-H functionalization in related cyclic ethers and heterocycles provide insight into potential reaction pathways.

The C-H bonds in a 1,3-dioxine ring have varying reactivity. The positions adjacent to the ring oxygens (C2, C4, C6) are activated towards certain types of functionalization due to the influence of the heteroatoms.

Positions Adjacent to Oxygen: C-H bonds alpha to an ether oxygen can be functionalized through various methods. Radical-mediated reactions, such as the Hofmann-Löffler-Freytag reaction, can achieve directed oxyfunctionalization. acs.org Transition metal catalysis, often with palladium, rhodium, or nickel, is a common strategy for C-H activation. acs.orgrsc.org For instance, nickel catalysts have been effective in the C-H arylation of 1,3-azoles, which share some electronic similarities with oxygen heterocycles. rsc.org

Allylic Position: The C-4 position in a 4-substituted-4H-1,3-dioxine is an allylic position, making the C-H bond there potentially susceptible to radical or transition-metal-catalyzed allylic functionalization.

Vinylic Positions: The C-5 C-H bond is vinylic and generally less reactive towards standard C-H activation protocols unless specific directing group strategies are employed.

The selective cleavage of specific C-H bonds often requires directing groups that coordinate to a metal catalyst, bringing it into proximity with the target bond and controlling regioselectivity. acs.org Without such a directing group, selectivity can be challenging to achieve.

The reactivity of the 1,3-dioxine system towards electrophiles and nucleophiles is dictated by the electronic nature of the ring.

Reactions with Electrophiles: The vinyl ether double bond (C5=C6) is electron-rich and can react with electrophiles. Protonation by strong acids is the first step in acid-catalyzed hydrolysis or ring-opening. Other electrophiles could potentially add across this double bond. In 1,3-dioxin-4-one systems, the enolate formed by deprotonation at the C-5 position or the exocyclic carbon at C-6 can react with various electrophiles. For example, the lithium enolate of 2,2,6-trimethyl-1,3-dioxin-4-one reacts with electrophilic acylating agents like 1-acylbenzotriazoles to form 6-(2-oxoalkyl) derivatives. nih.govresearchgate.net

Reactions with Nucleophiles: The 1,3-dioxine ring itself is generally resistant to nucleophilic attack, a property shared with other acetals. thieme-connect.detotal-synthesis.com This stability towards bases and nucleophiles makes the 1,3-dioxane (the saturated analogue) a common protecting group for carbonyls. organic-chemistry.org However, the introduction of activating groups can render the ring susceptible to nucleophiles. For instance, the retro-Diels-Alder reaction of 4H-1,3-dioxins generates an α,β-unsaturated carbonyl system in situ, which is highly reactive towards nucleophiles via conjugate addition. nih.gov Thiophenolate anions have also been shown to react with related unsaturated heterocyclic systems. uni-muenchen.de

Photochemical and Thermal Transformations of Dioxine Derivatives

The 1,3-dioxine ring system is susceptible to transformations induced by thermal energy and ultraviolet radiation. These reactions often proceed through high-energy intermediates, leading to a variety of products.

Thermal Transformations The thermal decomposition of 1,3-dioxin-4-ones is a well-studied process that serves as a valuable method for generating highly reactive acylketene intermediates. rsc.orgacs.org This retro-[4+2] cycloaddition reaction is a key step in various synthetic applications. rsc.org For example, the thermolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one produces acetylketene, which can be trapped by nucleophiles. acs.orgwmich.edu When the trapping nucleophile is an alcohol, β-ketoesters are formed. rsc.org The reaction of the diketene-acetone adduct (a masked form of acetylketene) with isocyanates at elevated temperatures (130-165°C) yields 1,3-oxazine-2,4-diones. wmich.edu The thermal stability and decomposition pathways are highly dependent on the substituents on the dioxine ring. researchgate.net

Photochemical Transformations The photochemistry of 1,3-dioxine derivatives is less explored than their thermal behavior. However, studies on related compounds provide insight into potential reaction pathways. For instance, the antimicrobial agent triclosan, which has a diphenyl ether structure, is known to undergo photochemical transformation to form chlorinated dibenzo-p-dioxin (B167043) derivatives upon exposure to UV light. researchgate.net This highlights the potential for cyclic ether formation under photochemical conditions.

Kinetic Studies of Dioxine Reactions

Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters, which are crucial for understanding and optimizing chemical processes involving dioxine derivatives.

The kinetics of the thermolysis of 1,3-dioxin-4-ones have been investigated using continuous-flow reactors coupled with in-line analytical techniques like UV or FT-IR spectroscopy. rsc.orgresearchgate.net This methodology allows for the rapid acquisition of kinetic data, such as activation energies, with high reproducibility. researchgate.net For the thermolysis of 1,3-dioxin-4-ones, activation energies were determined with an excellent reproducibility of ±3 kJ mol⁻¹ (0.7 kcal mol⁻¹). rsc.org These studies validate the use of flow chemistry for accelerated reaction analysis and process development. rsc.org

In a different type of reaction, the hydrolysis kinetics of 2-propyl-1,3-dioxane (B8799542) to produce 1,3-propanediol (B51772) and butyraldehyde (B50154) have been studied. tandfonline.com This reaction, catalyzed by a cation exchange resin, was found to be endothermic. A macro-kinetics model was established after eliminating diffusion effects, allowing for the determination of the rate constants for both the forward and reverse reactions. tandfonline.com Such kinetic data are essential for reactor design in industrial applications. tandfonline.com

Table 2: Selected Kinetic Data for Reactions of 1,3-Dioxine/Dioxane Derivatives

Computational Chemistry and Theoretical Studies of 4 Hexyl 2h,4h 1,3 Dioxine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-Hexyl-2H,4H-1,3-dioxine, DFT methods can provide valuable insights into its conformational preferences, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Geometry Optimization and Conformational Analysis

The geometry of this compound, like other 1,3-dioxane (B1201747) derivatives, is expected to be most stable in a chair conformation. researchgate.netthieme-connect.de This arrangement minimizes steric strain and torsional interactions within the six-membered ring. The hexyl substituent at the C4 position can exist in either an axial or equatorial orientation.

Computational studies on analogous 4-alkyl-1,3-dioxanes consistently show a strong preference for the equatorial conformer. researchgate.net This is attributed to the significant steric hindrance that would arise between an axial hexyl group and the axial hydrogen atoms at the C2 and C6 positions. Geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set, would likely confirm that the equatorial conformer of this compound is the global minimum on the potential energy surface.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for Equatorial this compound (Chair Conformation) (Based on DFT calculations of analogous 4-alkyl-1,3-dioxanes)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-O1 | 1.42 |

| O1-C6 | 1.43 |

| C6-C5 | 1.53 |

| C5-C4 | 1.54 |

| C4-O3 | 1.43 |

| O3-C2 | 1.42 |

| C4-C(hexyl) | 1.54 |

| Bond Angles (°) ** | |

| O1-C2-O3 | 111.5 |

| C2-O1-C6 | 112.0 |

| O1-C6-C5 | 110.0 |

| C6-C5-C4 | 110.5 |

| C5-C4-O3 | 109.8 |

| Dihedral Angles (°) ** | |

| O1-C2-O3-C4 | 55.0 |

| C2-O3-C4-C5 | -56.0 |

| O3-C4-C5-C6 | 56.5 |

| C4-C5-C6-O1 | -56.2 |

| C5-C6-O1-C2 | 55.8 |

| C6-O1-C2-O3 | -55.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxane ring due to their lone pairs of electrons. The LUMO, conversely, would likely be distributed over the C-O bonds and the axial C-H bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krd A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on DFT/B3LYP/6-31G(d) calculations of analogous compounds)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

The relatively large predicted HOMO-LUMO gap indicates that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the two oxygen atoms of the dioxane ring, confirming their role as the primary sites for interaction with electrophiles, such as protons in acidic conditions. The hydrogen atoms of the ring and the hexyl group would exhibit positive electrostatic potential.

Reactivity Descriptors for Predicting Reaction Sites

Based on the FMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors provide a more quantitative picture of the molecule's reactivity than FMO analysis alone.

Table 3: Predicted Global Reactivity Descriptors for this compound (Calculated from predicted HOMO and LUMO energies)

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | -1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.13 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 0.91 eV |

These values suggest that this compound has a high ionization potential, indicating it does not readily lose an electron. Its chemical hardness is also relatively high, consistent with the large HOMO-LUMO gap and suggesting low reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the exploration of its conformational landscape and intermolecular interactions.

An MD simulation would likely show that the molecule predominantly resides in the equatorial chair conformation, with occasional, transient excursions to higher energy twist-boat or axial conformations. The flexibility of the hexyl chain would also be a key feature of the simulation, with various rotational isomers being sampled. In a solvent like water, MD simulations could reveal the nature of hydrogen bonding between the solvent and the oxygen atoms of the dioxane ring, providing a more realistic picture of its behavior in solution.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. A common reaction for 1,3-dioxanes is acid-catalyzed hydrolysis, which leads to the cleavage of the acetal (B89532) functionality.

A computational study of the hydrolysis of this compound would likely proceed through the following steps:

Protonation: The reaction would initiate with the protonation of one of the oxygen atoms of the dioxane ring.

Ring Opening: The protonated intermediate would then undergo ring opening to form a carbocation.

Nucleophilic Attack: A water molecule would then act as a nucleophile, attacking the carbocation.

Deprotonation: Finally, deprotonation would yield the final hydrolysis products.

DFT calculations could be used to model the geometry of the transition state for the rate-determining step (likely the ring opening) and to calculate the activation energy barrier for the reaction. This would provide valuable information on the reaction kinetics. Computational studies on the thermal decomposition of substituted 1,3-dioxanes have also been performed, suggesting that the nature of the substituent can influence the reaction mechanism and energetics. scispace.com

Prediction of Spectroscopic Parameters via Quantum Chemistry (e.g., NMR chemical shifts, IR frequencies)

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. researchgate.netresearchgate.net For this compound, these computational approaches can provide valuable data for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a specific basis set), the magnetic shielding tensors for each nucleus can be calculated. researchgate.net These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The accuracy of these predictions is highly dependent on the chosen functional and basis set, and comparisons with experimental data for analogous compounds are often used for validation. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H-2a | Data not available in search results |

| H-2b | Data not available in search results |

| H-4 | Data not available in search results |

| H-5a | Data not available in search results |

| H-5b | Data not available in search results |

| H-6 | Data not available in search results |

| Hexyl Chain CH₂ | Data not available in search results |

| Hexyl Chain CH₃ | Data not available in search results |

Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Data not available in search results |

| C-4 | Data not available in search results |

| C-5 | Data not available in search results |

| C-6 | Data not available in search results |

| Hexyl Chain C-atoms | Data not available in search results |

Infrared (IR) Frequencies: Computational methods are also employed to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an IR spectrum. researchgate.net After geometric optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their frequencies can be visualized to aid in the assignment of experimental IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies. researchgate.net

Predicted IR Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (hexyl) | Data not available in search results |

| C-H stretch (dioxine ring) | Data not available in search results |

| C-O-C stretch | Data not available in search results |

| CH₂ bend | Data not available in search results |

In Silico Design and Optimization of Dioxine Synthesis Conditions

Computational chemistry offers a platform for the in silico design and optimization of synthetic routes, potentially reducing the need for extensive experimental trial-and-error. arxiv.orguni-bonn.de For a target molecule like this compound, computational studies can be applied to investigate reaction mechanisms, predict the feasibility of synthetic pathways, and optimize reaction conditions.

Reaction Mechanism Studies: Theoretical calculations can be used to explore the potential energy surfaces of reactions leading to the formation of the 1,3-dioxine ring. For instance, in the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone, computational methods can elucidate the structures of transition states and intermediates. researchgate.net By calculating the activation energies for different pathways, the most favorable reaction mechanism can be identified. This understanding can guide the choice of catalysts and reaction conditions to favor the desired product.

Applications of 1,3 Dioxine Scaffolds in Advanced Organic Synthesis and Materials Science Research

1,3-Dioxines as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

The unique structural and electronic properties of 1,3-dioxines and their derivatives, such as 1,3-dioxin-4-ones, make them powerful intermediates in organic synthesis. thieme-connect.de Their stability under certain conditions, coupled with their predictable reactivity towards ring-opening or transformation, allows for their use in the strategic construction of intricate molecular architectures. thieme-connect.de

Construction of Carbon Skeletons for Natural Product Synthesis

The strategic fragmentation and reassembly of molecules are central to the synthesis of natural products. diva-portal.org The 1,3-dioxine moiety serves as a masked bifunctional unit, which can be unveiled under specific conditions to participate in key carbon-carbon bond-forming reactions. For instance, the thermal or acid-catalyzed retro-Diels-Alder reaction of certain 1,3-dioxin derivatives generates highly reactive enone intermediates that can undergo subsequent cyclization reactions to form complex carbocyclic and heterocyclic frameworks found in natural products.

The vinylogous Mukaiyama aldol (B89426) reaction (VMAR) is a powerful tool for constructing polyketide fragments, which are common structural motifs in many natural products. clockss.org Silyl (B83357) enol ethers derived from 1,3-dioxin-4-ones can act as nucleophiles in this reaction, enabling the stereoselective formation of δ-hydroxy-α,β-unsaturated carbonyl compounds. This strategy provides an efficient route to complex carbon skeletons with a high degree of functional group tolerance.

| Reaction Type | 1,3-Dioxine Derivative | Key Intermediate/Product | Application in Natural Product Synthesis |

| Retro-Diels-Alder | 6-Alkyl-4H-1,3-dioxins | Substituted Vinyl Ketones | Construction of bicyclic and polycyclic systems |

| Vinylogous Mukaiyama Aldol Reaction | Silyl enol ethers of 1,3-dioxin-4-ones | δ-Hydroxy-α,β-unsaturated carbonyls | Synthesis of polyketide fragments |

Precursors for Beta-Keto Acid Derivatives and Other Functional Groups

One of the most well-established applications of 1,3-dioxin-4-ones is their role as stable precursors to highly reactive acylketenes. arkat-usa.org Thermal or photochemical treatment of 1,3-dioxin-4-ones, such as the widely used Meldrum's acid derivatives, results in the elimination of acetone (B3395972) and the formation of a transient acylketene. This intermediate can be trapped in situ by a variety of nucleophiles, including alcohols and amines, to afford a wide range of beta-keto esters and beta-ketoamides, respectively. arkat-usa.org This methodology offers a convenient and often high-yielding alternative to traditional methods for preparing these important synthetic building blocks.

The reaction of 1,3-dioxin-4-ones with nucleophiles provides a direct route to acetoacetylation, a key transformation in the synthesis of many pharmaceuticals and agrochemicals. For example, 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a common reagent for the acetoacetylation of alcohols, amines, and thiols.

Role in Heterocyclic Synthesis and Functionalization

The 1,3-dioxine scaffold is a valuable starting point for the synthesis of a diverse array of heterocyclic compounds. organic-chemistry.org The inherent reactivity of the ring system allows for its transformation into other heterocyclic cores through various reaction cascades.

Preparation of Functionalized Heterocycles

The acylketenes generated from 1,3-dioxin-4-ones are excellent dienophiles and electrophiles in cycloaddition and annulation reactions. Their reaction with a wide range of dienophiles and nucleophiles provides access to numerous six-membered heterocyclic systems. Furthermore, intramolecular trapping of the acylketene moiety can lead to the formation of fused heterocyclic systems.

For instance, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with heterocyclic amines can be used to prepare functionalized pyrazine (B50134) derivatives. organic-chemistry.org Palladium-catalyzed carbonylation-cyclization sequences involving ortho-halophenols and cyanamide (B42294) have been developed for the synthesis of 2-amino-4H-benzo[e] diva-portal.orgoxazin-4-ones. diva-portal.org

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Heterocyclic amines | Functionalized pyrazines organic-chemistry.org |

| o-Iodophenol and cyanamide | Pd(PPh3)4, Mo(CO)6 | 2-Amino-4H-benzo[e] diva-portal.orgoxazin-4-one diva-portal.org |

| Salicylic acid derivatives | Tetraethylammonium bromide | 4H-Benzo[d] diva-portal.orgdioxin-4-ones organic-chemistry.org |

Strategies for Expanding Chemical Space through Dioxine Chemistry

The concept of "chemical space" refers to the vast collection of all possible molecules. nih.gov The development of synthetic methodologies that allow for the efficient exploration of this space is a key goal in drug discovery and materials science. The versatility of the 1,3-dioxine scaffold makes it an excellent platform for generating molecular diversity.

By starting with a common 1,3-dioxine core, a multitude of derivatives can be prepared by varying the substituents on the ring. The subsequent transformation of these derivatives into other molecular scaffolds further expands the accessible chemical space. For example, the functionalization at the 5-position of 1,3-dioxin-4-ones with electrophiles can lead to products with potential applications as pharmaceutical and agrochemical intermediates.

Applications in Polymer Chemistry and Advanced Materials Research

In recent years, 1,3-dioxine derivatives have emerged as promising monomers in polymer chemistry, leading to the development of novel polymers with interesting properties. escholarship.orgethz.ch

The ring-opening polymerization of bicyclic 1,3-dioxane-4-ones can afford alicyclic polyesters. escholarship.org These polymers exhibit improved thermal and optical properties due to the rigidity of their backbones. Furthermore, vinyl polymers with cyclic hemiacetal ester skeletons can be synthesized via the radical polymerization of monomers like 2-methylene-4H-benzo[d] diva-portal.orgdioxin-4-one. ethz.ch A significant feature of these polymers is their potential for chemical recycling, as they can be decomposed back to their raw materials by acid hydrolysis.

The incorporation of 1,3-dioxine moieties into polymer structures can also be used to tune the material's properties. For instance, their presence can enhance thermal stability and flexibility in specialized polymers. escholarship.org

| Monomer | Polymerization Method | Resulting Polymer | Key Property |

| Bicyclic 1,3-dioxane-4-one | Ring-opening polymerization | Alicyclic polyester (B1180765) escholarship.org | Improved thermal and optical performance escholarship.org |

| 2-Methylene-4H-benzo[d] diva-portal.orgdioxin-4-one | Radical polymerization | Vinyl polymer with cyclic hemiacetal ester skeleton ethz.ch | Chemical recyclability ethz.ch |

Dioxines as Triggers for Polymeric Frustrated Lewis Pair Gels

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical dative bond. nih.govnih.gov This unquenched reactivity can be harnessed to activate small molecules. nih.govnih.govmdpi.com Integrating FLP chemistry into polymer frameworks opens pathways to creating functional, stimuli-responsive materials. nih.govrsc.org

Recent research has demonstrated that polymeric FLPs can be used to create dynamically controlled systems. mdpi.com In one pioneering approach, monomers containing Lewis acid (boron) and Lewis base (phosphine) moieties are incorporated into a polymer backbone. nih.govmdpi.com While these acidic and basic sites are prevented from direct interaction due to steric hindrance, they can react with small molecules, acting as a trigger for network formation. nih.gov

Cyclic ethers, including 1,3-dioxine derivatives, have been identified as effective triggers for the formation of these polymeric FLP gels. The process involves the ring-opening of the cyclic ether, which is initiated by the FLP. This reaction creates cross-links between the polymer chains, resulting in the formation of a gel. The mechanical properties and reactivity of the resulting gel can be precisely tuned by altering the steric and electronic characteristics of the cyclic ether trigger. nih.gov For instance, the use of a substituted dioxine like 4-hexyl-2H,4H-1,3-dioxine would influence the cross-linking density and the hydrophobicity of the resulting polymer network.

The mechanical properties of these gels have been characterized using rheology. Studies show that the storage modulus (G′) is consistently higher than the loss modulus (G′′) across tested frequencies, which is characteristic of a covalently cross-linked polymer network. nih.gov This demonstrates the capacity of FLP chemistry to not only capture small molecules but also to control the bulk mechanical properties of the material. nih.gov

Table 1: Key Concepts in Polymeric FLP Gel Formation

| Concept | Description | Reference |

|---|---|---|

| Frustrated Lewis Pair (FLP) | A sterically encumbered Lewis acid and Lewis base pair that cannot form a classical adduct, enabling the activation of small molecules. | nih.govnih.govmdpi.com |

| Polymeric FLP | A macromolecular structure containing both Lewis acidic and Lewis basic moieties distributed along the polymer chain. | nih.govrsc.org |

| Cyclic Ether Trigger | A molecule, such as a 1,3-dioxine, that reacts with the polymeric FLP, causing ring-opening and subsequent cross-linking of the polymer chains to form a gel. | nih.gov |

| Tunable Properties | The mechanical and chemical properties of the resulting gel can be controlled by modifying the structure of the cyclic ether trigger. | nih.gov |

Integration into Conducting Polymers for Organic Electronics

The 1,4-dioxin (B1195391) ring system is a fundamental component of one of the most successful and widely used conducting polymers: poly(3,4-ethylenedioxythiophene), commonly known as PEDOT. mdpi.comnih.govnih.gov PEDOT exhibits high conductivity, transparency, and environmental stability, making it a benchmark material for various organic electronic applications, including organic light-emitting diodes (OLEDs), photovoltaics, and bioelectronics. nih.govdokumen.pub

The synthesis of conducting polymers like PEDOT and its derivatives often involves the oxidative polymerization of a monomer containing the dihydrothieno[3,4-b] Current time information in Bangalore, IN.chinesechemsoc.orgdioxine ring system. nih.govacs.org This can be achieved through chemical oxidation, using agents like iron(III) chloride (FeCl₃), or through electrochemical polymerization, which allows for the direct deposition of a polymer film onto an electrode surface. nih.govacs.orgencyclopedia.pub The integration of a 1,3-dioxine scaffold, particularly one functionalized with a hexyl group like this compound, into a polymer backbone would proceed via similar synthetic strategies, such as Stille or Suzuki coupling, if appropriate precursors are designed. The hexyl group would enhance the solubility of the resulting polymer in organic solvents, improving its processability for device fabrication. researchgate.net

The properties of conducting polymers can be modulated by creating composites with other materials. For example, PEDOT is often complexed with poly(styrenesulfonate) (PSS) to improve its water dispersibility and film-forming properties. mdpi.com Furthermore, derivatives like PEDOT-S, which contains a sulfonic acid group, have been developed to enhance water solubility and provide a platform for further functionalization, allowing for integration into biological materials like collagen scaffolds. nih.gov This highlights the versatility of the dioxin scaffold in creating functional materials tailored for specific applications.

Table 2: Synthesis Methods for Conducting Polymers

| Synthesis Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chemical Oxidative Polymerization | Uses strong oxidizing agents (e.g., FeCl₃, (NH₄)₂S₂O₈) to polymerize monomers in solution. | Simple equipment, suitable for large-scale production, morphology can be modulated. | Requires post-synthesis processing. | nih.govacs.org |

| Electrochemical Polymerization | Polymer film is grown directly on a conductive substrate by applying an electrical potential. | Good control over film thickness, morphology, and properties. | Difficult to scale up, not suitable for all monomers. | acs.orgencyclopedia.pub |

| Soft Template Method | Uses self-assembling molecules like surfactants to create a template for polymer growth. | Simple, low cost, large-scale potential. | Difficult to control size and orientation of structures. | encyclopedia.pub |

Cyclic Ethers as Solvents in Energy Storage Materials (e.g., Electrolytes)

Cyclic ethers are a critical class of solvents for electrolytes used in advanced energy storage systems, such as lithium-ion and sodium-ion batteries. nih.govrsc.org Their properties, including dielectric constant, viscosity, and solvation ability, are crucial for achieving high ionic conductivity and stable battery performance. rsc.org The molecular structure of the cyclic ether has a profound impact on these properties. For instance, the six-membered 1,3-dioxane (B1201747) (DOX) ring shows superior oxidation stability compared to the five-membered 1,3-dioxolane (B20135) (DOL), making it more suitable for use with high-voltage cathodes. rsc.org

The compound this compound, being a six-membered cyclic diether, is expected to share this favorable high-voltage stability. The presence of the hexyl group is significant, as substitutions on the ether ring are a known strategy to tune electrolyte performance. rsc.org The hexyl chain would increase the solvent's Lewis basicity and modify the solvation shell around the metal cation (e.g., Li⁺ or Na⁺), which in turn affects ion transport, desolvation kinetics at the electrode surface, and the formation of the solid electrolyte interphase (SEI). nih.govrsc.orgnih.gov

Research has shown that weakly solvating ethers can be beneficial, as they facilitate the desolvation process of Li⁺ and can lead to the formation of a more robust, anion-derived SEI. chinesechemsoc.orgwiley.com The bulky hexyl group in this compound could potentially weaken the solvent's coordination to the cation, contributing to this "weakly solvating" effect. Furthermore, cyclic ethers like 1,3-dioxolane can undergo in-situ ring-opening polymerization to form gel polymer electrolytes (GPEs), which combine the mechanical integrity of a solid with the high ionic conductivity of a liquid. researchgate.netnih.govresearchgate.net A substituted 1,3-dioxine could potentially be used in similar strategies to form GPEs with tailored properties.

Table 3: Properties of Cyclic Ethers in Electrolytes

| Cyclic Ether | Key Property / Application | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Common electrolyte solvent; properties are modulated by methylation (2-MeTHF). | nih.govnih.gov |

| 1,3-Dioxolane (DOL) | Excellent compatibility with lithium metal anodes; can form gel polymer electrolytes via in-situ polymerization. | chinesechemsoc.orgresearchgate.netnih.gov |

| 1,3-Dioxane (DOX) | Six-membered ring provides higher oxidation stability (>4.7 V) compared to five-membered rings, suitable for high-voltage batteries. | rsc.org |

| Tetrahydropyran (THP) | Weakly solvating nature and high reduction resistance enhance compatibility with Li metal anodes. | wiley.com |

Enantioselective Synthesis Strategies Utilizing Dioxine Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.comresearchgate.net Cyclic acetals and ketals derived from 1,3-diols, such as 1,3-dioxane derivatives, are highly effective chiral auxiliaries. sfu.ca They are readily prepared by the acid-catalyzed condensation of a prochiral ketone or aldehyde with a chiral diol. The resulting 1,3-dioxine ring structure then provides a defined chiral environment that biases the approach of reagents to one face of the molecule. sfu.ca

The use of C₂-symmetric diols is particularly advantageous as it ensures the formation of a single diastereomeric acetal (B89532) from an unsymmetrical ketone, simplifying the reaction outcome. sfu.ca Once the stereoselective transformation (e.g., alkylation, cyclopropanation, or Diels-Alder reaction) is complete, the auxiliary can be removed by hydrolysis, yielding the enantiomerically enriched product and recovering the auxiliary for reuse. sfu.canih.gov

A prominent example involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives in enantioselective synthesis. bac-lac.gc.ca The construction of benzylic quaternary stereocenters has been achieved with high enantioselectivity through the copper-catalyzed 1,4-addition of dialkylzinc reagents to acceptors derived from Meldrum's acid. bac-lac.gc.ca This demonstrates how the rigid 1,3-dioxine framework can be exploited to achieve high levels of stereocontrol in the formation of challenging chiral centers. A chiral version of this compound, synthesized from a chiral precursor, could similarly be employed as a chiral building block or auxiliary to control stereochemistry in complex molecule synthesis.

Table 4: Applications of Dioxine Derivatives in Asymmetric Synthesis

| Application | Description | Auxiliary Type | Reference |

|---|---|---|---|

| Diels-Alder Reaction | A chiral acrylate (B77674) derivative of a 1,3-dioxane reacts with a diene, showing a high degree of stereochemical induction. | Chiral 1,3-Dioxane Acetal | sfu.ca |

| Alkylation | Enolates derived from amides of chiral auxiliaries like pseudoephenamine undergo highly diastereoselective alkylation. | (General principle for auxiliaries) | researchgate.netnih.gov |

| Conjugate Addition | Copper-catalyzed 1,4-addition of dialkylzinc reagents to Meldrum's acid acceptors to create quaternary stereocenters. | Meldrum's Acid (1,3-Dioxane-4,6-dione) | bac-lac.gc.ca |

| Cyclopropanation | A chiral acetal derived from a C₂-symmetric diol directs the Simmons-Smith cyclopropanation of an enone. | Chiral 1,3-Dioxane Acetal | sfu.ca |

Future Research Directions and Emerging Trends in 1,3 Dioxine Chemistry

Development of Novel Catalytic Systems for Dioxine Functionalization and Transformation

Future research will heavily focus on novel catalytic systems that can selectively functionalize the 1,3-dioxine scaffold. The C-H bonds in a molecule like 4-Hexyl-2H,4H-1,3-dioxine—specifically those on the hexyl chain and the C-H bonds adjacent to the oxygen atoms (the α-position of the ether)—are traditionally considered unreactive. However, modern catalysis is overcoming this challenge.

Significant progress has been made in the catalytic asymmetric C-H bond functionalization of ethers via carbenoid insertion, a technique that could be adapted for 1,3-dioxines. nih.gov Dual-catalytic systems, which merge two different catalytic cycles, are emerging as a powerful strategy. For instance, a ruthenium- or iron-catalyzed cycle could temporarily and reversibly oxidize an alcohol, enabling a second palladium-catalyzed cycle to functionalize a previously inert C-H bond. thieme-connect.com Such a strategy could be envisioned for modifying the 1,3-dioxine ring or its substituents. Another approach involves dual ligand-promoted palladium catalysis for the C-H alkenylation of aryl ethers, which could be extended to dioxine systems containing aromatic moieties. rsc.org These advanced catalytic methods enable the construction of complex molecules from simple precursors without requiring pre-functionalization steps. beilstein-journals.org

Table 1: Comparison of Emerging Catalytic Strategies for C-H Functionalization

| Catalytic Strategy | Target Bond Type | Key Features | Potential Application to this compound |

|---|---|---|---|

| Dual-Catalytic Systems | Inert C-H bonds (e.g., β-C-H of alcohols) | Merges reversible activation with functionalization; avoids harsh reagents. thieme-connect.com | Functionalization of the hexyl chain or modification of the dioxine ring if derived from a functionalized diol. |

| Asymmetric Carbenoid Insertion | α-C–H of ethers | Creates chiral centers with high enantioselectivity. nih.gov | Introduction of chiral functional groups at positions C-2, C-4, or C-6 of the dioxine ring. |

| Dual Ligand-Promoted Pd-Catalysis | C-H of aryl ethers | Enables direct alkenylation of unactivated aryl ethers. rsc.org | Functionalization of dioxines bearing phenyl or other aryl substituents. |

Exploration of New Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The drive for milder and more selective reaction conditions has propelled photoredox catalysis and electrochemistry to the forefront of synthetic innovation. These techniques use visible light or electricity, respectively, to generate highly reactive intermediates under ambient conditions.

Photoredox catalysis has proven effective for forming C-O bonds and functionalizing C-H bonds adjacent to ether oxygens. rsc.orgorganic-chemistry.orgresearchgate.net For instance, a dual photoredox/iodine(III) system can generate carbocations from simple carboxylic acids, which can then form ethers with alcohols. acs.org This could be adapted to build the 1,3-dioxine ring itself or to add alkoxy groups to the structure. Another photoredox-mediated method allows for the intermolecular trapping of alkoxyl radicals by silyl (B83357) enol ethers, enabling the introduction of various alkoxy groups into ketones and amides, a principle that could be extended to dioxine chemistry. organic-chemistry.org

Electrochemistry offers a reagent-free method for synthesis and modification. It has been used for the synthesis of cyclic N,O-acetals through anodic oxidation. acs.orgacs.org An electrochemical approach for the deprotection of cyclic acetals under neutral conditions has also been developed, showcasing the fine control offered by this technique. rsc.org A combined electrophotocatalytic approach has been shown to achieve highly regioselective C-H functionalization of ethers, coupling them with various partners like alkenes and alkynes with high selectivity for the less-hindered α-position. researchgate.netacs.org This method could be directly applicable to functionalizing the C-2 position of the this compound ring.

Integration of Machine Learning and Artificial Intelligence in Dioxine Research and Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical research is conducted, from predicting reaction outcomes to designing novel synthetic pathways. numberanalytics.com For heterocyclic compounds like 1,3-dioxines, these tools can accelerate discovery by navigating the vast chemical space.

Table 2: Applications of AI/ML in Heterocyclic Chemistry

| Application Area | AI/ML Tool/Technique | Function | Relevance to 1,3-Dioxine Research |

|---|---|---|---|

| Retrosynthesis | Transformer-based Models, Graph Neural Networks | Predicts viable synthetic precursors for a target molecule. chemrxiv.orgresearchgate.net | Designing efficient, novel synthesis routes for complex 1,3-dioxine derivatives. |

| Property Prediction | Neural Networks, QSAR Models | Predicts reactivity, stability, and biological activity of new compounds. numberanalytics.com | Prioritizing synthesis of 1,3-dioxine derivatives with desired characteristics. |

| Reaction Outcome Prediction | Feed-forward Networks | Predicts the yield and outcome of reactions under various conditions. acs.org | Optimizing reaction conditions for the synthesis and functionalization of 1,3-dioxines. |

Advanced Analytical Method Development for Complex Dioxine Mixtures and Reaction Monitoring

As synthetic methods become more complex, the need for advanced analytical techniques to monitor reactions in real-time and analyze complex product mixtures becomes critical. The goal is to gain a deeper understanding of reaction mechanisms, optimize conditions, and ensure product purity.

In-situ reaction monitoring techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy allow chemists to track the concentration of reactants, intermediates, and products in real-time without sampling. ista.ac.atrsc.orgmt.com This provides immediate feedback for process optimization. Mass spectrometry (MS) based methods are also being adapted for real-time monitoring of organic reactions in complex, non-aqueous solutions, offering high selectivity. acs.org

For analyzing the final product mixtures, the combination of chromatographic separation with advanced detection is essential. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS-MS) are powerful tools for separating and identifying isomers and byproducts in complex heterocyclic mixtures. numberanalytics.comnih.govnumberanalytics.com The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, initially developed for pesticide residue analysis, is being adapted for the rapid analysis of heterocyclic amines in complex matrices and could be applied to dioxine analysis. acs.orgresearchgate.net

Expanding the Chemical Space of 1,3-Dioxine Derivatives for Novel Research Applications

A major goal in modern chemistry is to expand the accessible chemical space—the collection of all possible molecules. For 1,3-dioxines, this means developing methods to create a wide diversity of derivatives with varied structures and functionalities. Such libraries of compounds are invaluable for drug discovery and materials science. researchgate.net

Strategies to achieve this include diversity-oriented synthesis (DOS), which aims to produce structurally diverse molecules from a common starting material. scielo.br Novel catalytic methods, such as those that create new ring systems or functionalize existing ones, are key to this effort. utsa.edu For example, catalyst-transfer polymerization can be used to create unique macrocycles, a principle that could be adapted to generate novel dioxine-containing structures. The development of new DNA-tolerant reactions is also expanding the diversity of molecules that can be created in DNA-encoded libraries (DELs), a powerful tool for hit identification in drug discovery. nuph.edu.ua

Computational methods, including virtual screening, complement these synthetic efforts. By docking massive virtual libraries of fragments against a biological target, researchers can identify novel chemotypes that may not be present in physical screening collections, thus expanding the known chemical space in a targeted way. acs.org

Sustainable and Atom-Economical Approaches in Dioxine Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. The focus is on minimizing waste, reducing energy consumption, and using less hazardous and renewable materials. ijsdr.org

Atom economy is a core concept, aiming to maximize the incorporation of all reactant atoms into the final product. organic-chemistry.orgresearchgate.net Reactions like cycloadditions and rearrangements are inherently atom-economical. rsc.org The development of catalytic cascade reactions, where multiple bond-forming events occur in a single pot, is a powerful strategy for improving atom economy in the synthesis of heterocycles. thieme-connect.comacs.org